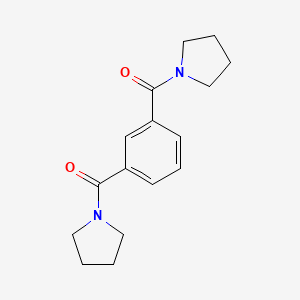![molecular formula C14H21N3O3S B11039337 N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide](/img/structure/B11039337.png)
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-4-piperidinol
- N-Methyl-N-(piperidin-4-yl)acetamide
Uniqueness
N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H21N3O3S |
|---|---|
Molecular Weight |
311.40 g/mol |
IUPAC Name |
N-methyl-N-(6-piperidin-4-yloxypyridin-3-yl)cyclopropanesulfonamide |
InChI |
InChI=1S/C14H21N3O3S/c1-17(21(18,19)13-3-4-13)11-2-5-14(16-10-11)20-12-6-8-15-9-7-12/h2,5,10,12-13,15H,3-4,6-9H2,1H3 |
InChI Key |
FBIPHFNVHACTJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CN=C(C=C1)OC2CCNCC2)S(=O)(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039284.png)
![N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11039287.png)
![8-(3-Chlorophenyl)-4-methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11039295.png)
![Tetramethyl 5',5',8',9'-tetramethyl-6'-(naphthalen-1-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11039296.png)
![5-(3,5-Dichlorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11039299.png)
![4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11039304.png)
![4-(2-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11039312.png)
![N,N'-bis(2,4-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11039321.png)
![N-(3-chloro-2-methylphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11039323.png)
![4,4,8-trimethyl-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11039325.png)
![Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine](/img/structure/B11039332.png)
![4-Acryloyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B11039340.png)
methylidene]-3-(4-fluorophenyl)urea](/img/structure/B11039344.png)
